molecular formula C19H16FN3O B2390947 5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1007929-76-1

5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No. B2390947
CAS RN: 1007929-76-1
M. Wt: 321.355
InChI Key: BXUXPVWVMRMHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 5-[(4-fluorophenyl)methyl]-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile, has a CAS Number of 1007929-76-1 and a linear formula of C19H16FN3O . It has an average mass of 321.348 Da and a monoisotopic mass of 321.127747 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[1,2-a]quinoxaline core with a fluorobenzyl group at the 5-position and a carbonitrile group at the 7-position .


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Safety and Hazards

The compound has been associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds, such as pyrrolo[3,2-b]quinoxaline derivatives, have been reported to act as kinase inhibitors . Kinases play a crucial role in cellular signaling, controlling various cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

It can be inferred from related studies that it might interact with its targets (possibly kinases) and induce changes that inhibit their activity . This inhibition could disrupt the normal signaling pathways within the cell, leading to altered cellular functions.

Biochemical Pathways

Given that similar compounds are known to inhibit kinases , it can be inferred that this compound might affect signaling pathways regulated by these enzymes. These pathways could include the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

Similar compounds have been reported to exhibit good plasma stability , which could potentially impact the bioavailability of this compound.

Result of Action

Based on related studies, it can be inferred that this compound might alter the mitochondrial membrane potential (mmp) and significantly reduce the reactive oxygen species (ros) levels in cancer cells . This could lead to the inhibition of cell growth and proliferation.

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-15-6-3-13(4-7-15)12-23-18-10-14(11-21)5-8-16(18)22-9-1-2-17(22)19(23)24/h3-8,10,17H,1-2,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUXPVWVMRMHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.